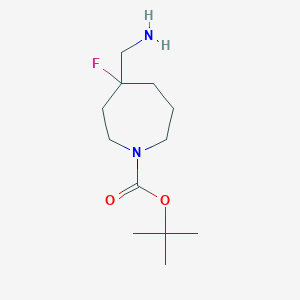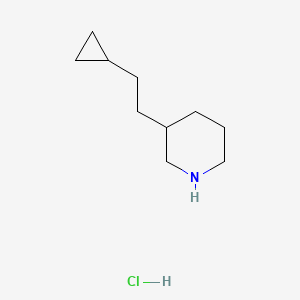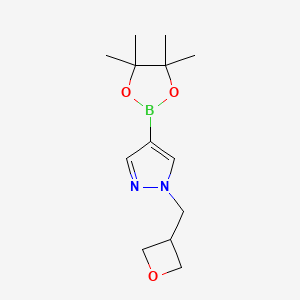![molecular formula C12H15N3O3 B1485135 (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098157-63-0](/img/structure/B1485135.png)
(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Übersicht
Beschreibung
“(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence is known to contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which can be crucial for the binding affinity and selectivity towards biological targets . This compound could be used as a scaffold for developing new drugs with improved efficacy and reduced side effects.
Biological Activity Profiling
The pyrrolidine derivative can be used to study structure-activity relationships (SAR) by synthesizing a series of analogs with varying substituents. This helps in understanding how changes in the molecular structure can affect the interaction with biological targets, which is essential for the rational design of more potent and selective drugs .
Pharmacophore Modeling
Due to its complex structure, this compound can serve as a model to explore the pharmacophore space. Pharmacophores are abstract representations of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Researchers can use this compound to identify and optimize key interactions within the binding site of a target protein .
ADME/Tox Studies
The compound’s unique structure makes it a valuable tool for studying absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. These studies are crucial in early drug discovery to predict the compound’s behavior in the human body and its potential as a safe and effective drug .
Chemical Biology and Target Identification
This compound can be used in chemical biology to identify new biological targets. By observing the biological response to this molecule, researchers can infer the involvement of potential targets in specific pathways and diseases, leading to the discovery of new therapeutic targets .
Synthetic Methodology Development
The synthesis of this compound involves complex chemical reactions that can be used to develop new synthetic methodologies. These methodologies could be applied to the synthesis of other complex molecules, advancing the field of synthetic organic chemistry .
Wirkmechanismus
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Eigenschaften
IUPAC Name |
(E)-3-[1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(14-5-1-2-6-14)9-15-8-10(7-13-15)3-4-12(17)18/h3-4,7-8H,1-2,5-6,9H2,(H,17,18)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSCACNDGEIAN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1485055.png)
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)

![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)


![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)



